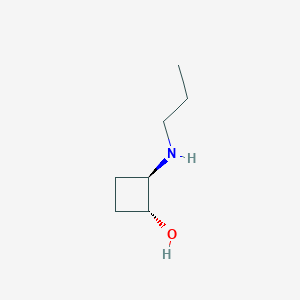

trans-2-(Propylamino)cyclobutan-1-ol

Overview

Description

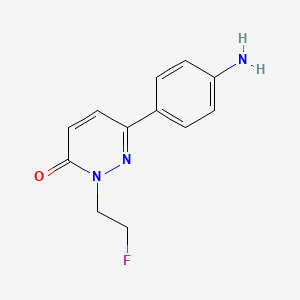

“trans-2-(Propylamino)cyclobutan-1-ol” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon containing carbon atoms arranged in a ring) with four carbon atoms . The “trans-2-(Propylamino)” part indicates that there is a propylamine group attached to the second carbon atom in the cyclobutane ring .

Molecular Structure Analysis

The molecule likely has a four-membered ring structure characteristic of cyclobutanes. The “trans” configuration suggests that the propylamine group and the hydroxyl group are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis

Cyclobutanes can undergo a variety of reactions, including ring-opening reactions . The presence of the amine and alcohol functional groups also opens up possibilities for reactions such as condensation, substitution, and more.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the functional groups present. Cyclobutanes are generally stable, though less so than other cycloalkanes due to the strain in the four-membered ring .Scientific Research Applications

Stereochemical Studies and Mechanism Insights

Stereochemical studies have highlighted the specific reactions and stereoselectivity associated with compounds similar to trans-2-(Propylamino)cyclobutan-1-ol. Research indicates stereospecific reactions in favor of certain cycloadducts, attributing observed stereoselectivity to steric kinetic isotope effects. Such insights are crucial for understanding the stepwise mechanisms in chemical reactions involving cyclobutane derivatives, providing a foundation for developing stereoselective synthesis methods (Vassilikogiannakis et al., 2000).

Synthesis and Molecular Structure of Cyclobutane Derivatives

The synthesis and characterization of cyclobutane diamines, including their structural analysis through X-ray diffraction, have been explored as they serve as valuable building blocks in drug discovery. These studies contribute to the development of novel synthetic approaches for constructing cyclobutane rings, enhancing our capability to produce sterically constrained diamine derivatives for pharmaceutical applications (Radchenko et al., 2010).

Development of Rigid Analogs for Drug Molecules

Research into the synthesis of trans-1,2-diaminocyclobutane, aiming at creating trans-fused rigid analogs of known therapeutic agents, exemplifies the direct application of cyclobutane derivatives in medicinal chemistry. This highlights the potential of cyclobutane-containing compounds in the design and synthesis of novel drug candidates with enhanced properties (Vergne et al., 1996).

Future Directions

properties

IUPAC Name |

(1R,2R)-2-(propylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXAVOZGKJLGJO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)